(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid
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Overview
Description
(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrolases to catalyze the hydrolysis of racemic esters, leading to the formation of the desired compound . The reaction conditions often involve controlled temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as antibacterial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,7aR)-1-Hydroxy-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-ylmethyl (2S,3S)-2,3-dihydroxy-2-isopropylbutanoate
- (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
- (1R,7aR)-1-Methylhexahydro-1H-pyrrolizine
Uniqueness
(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22269-14-3 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
BZYGCNOHXFJSTG-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)C(=O)O |
Canonical SMILES |
C1CC2C(CCN2C1)C(=O)O |
Origin of Product |
United States |
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